Cevimeline hydrochloride hemihydrate is a synthetic compound primarily used as a muscarinic receptor agonist. It is particularly beneficial in increasing the secretion of exocrine glands, making it useful in the treatment of conditions such as xerostomia (dry mouth), commonly associated with Sjögren's syndrome and other disorders. The compound exists as a hemihydrate form, which enhances its stability and solubility in pharmaceutical formulations.
Cevimeline is derived from the quinuclidine class of compounds and is classified as a muscarinic acetylcholine receptor agonist. It selectively targets the M1 and M3 muscarinic receptors, which are involved in the regulation of glandular secretion. The compound is recognized for its therapeutic applications, particularly in enhancing salivary flow in patients suffering from dry mouth conditions.
The synthesis of cevimeline involves several key steps, typically starting from precursors that undergo various chemical transformations. A notable method includes the conversion of an intermediate compound into cevimeline through a series of reactions involving acid or base catalysis.
This process allows for high yields of cevimeline while minimizing the need for extensive purification steps, making it economically advantageous for industrial production .
Cevimeline hydrochloride hemihydrate has a complex molecular structure characterized by its spirocyclic framework. The empirical formula is , and it features a unique spiro linkage between a thiolane and a quinuclidine moiety.
Cevimeline can undergo several chemical reactions primarily related to its functional groups:
These reactions are crucial for both understanding the compound's behavior in biological systems and optimizing its formulation for therapeutic use .
Cevimeline acts primarily as an agonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. Upon binding to these receptors:
The pharmacological effects are beneficial for patients suffering from dry mouth conditions, improving quality of life significantly .
These properties are crucial for ensuring effective delivery and absorption when administered therapeutically .
Cevimeline hydrochloride hemihydrate is primarily utilized in clinical settings for:
The versatility of cevimeline makes it an important compound in both clinical practice and pharmaceutical research .
(-)-Cevimeline hydrochloride hemihydrate (chemical name: (5R)-2-methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane] hydrochloride hemihydrate) is a stereochemically defined quinuclidine derivative. Its molecular formula is C₁₀H₁₇NOS·HCl·½H₂O, with a molecular weight of 244.78 g/mol [1] [9]. The structure features a cis-fused spirocyclic system with a critical (5R) absolute configuration at the oxathiolane ring junction, confirmed via X-ray crystallography and chiral chromatography [8] [9]. This stereochemistry dictates its selective binding to muscarinic acetylcholine receptors (mAChRs). The quinuclidine nitrogen and oxathiolane sulfur atoms contribute to its hydrogen-bonding capacity and crystalline lattice stability [5] [9].
Table 1: Key Structural Parameters
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₇NOS·HCl·½H₂O |
Molecular Weight | 244.78 g/mol |
Absolute Configuration | (5R) |
Ring System | Spiro[1,3-oxathiolane-5,3'-quinuclidine] |
Chiral Centers | C5 (oxathiolane), C3' (quinuclidine) |
The compound presents as a white to off-white crystalline powder, hygroscopic in nature, requiring desiccated storage at –20°C [9] [10]. It demonstrates high aqueous solubility (≥50 mg/mL in water) and moderate solubility in organic solvents like DMSO (100 mg/mL) [1] [7]. Stability studies indicate decomposition above 200°C, with optimal pH stability between 4.0–5.0. The pKa of the quinuclidine nitrogen is 7.4, influencing its ionization state under physiological conditions [4] [5]. Accelerated stability testing (40°C/75% RH) reveals <2% degradation over 4 weeks, confirming robustness in solid-state formulations [5] [9].
Table 2: Physicochemical Profile
Property | Value |
---|---|
Appearance | White to off-white crystals |
Melting Point | >200°C (decomposition) |
Water Solubility | ≥50 mg/mL |
pKa | 7.4 (tertiary amine) |
LogP (Predicted) | 1.2 |
Storage Conditions | –20°C, desiccated |
The synthetic route begins with quinuclidin-3-one (I), subjected to Darzens-like epoxidation using trimethylsulfoxonium iodide and sodium hydride in DMSO to yield epoxide (II) [8]. Nucleophilic ring opening with sodium hydrosulfide generates thiol intermediate (III), which undergoes acid-catalyzed cyclization with acetaldehyde (IV). This step produces a diastereomeric mixture favoring the cis-isomer (V) under BF₃·Et₂O catalysis [8]. Resolution of (-)-enantiomer is achieved via chiral salt formation with L-(–)-dibenzoyl tartrate, yielding >99.5% enantiomeric excess (ee) after recrystallization [8]. Final hydrochloride hemihydrate formation involves solvent-mediated crystallization from water/isopropanol/n-hexane [8].
Key Improvements:
The hemihydrate stoichiometry (0.5 H₂O per molecule) is confirmed by thermogravimetric analysis (TGA), showing 2.0–2.5% weight loss at 100–110°C corresponding to water release [5] [8]. Single-crystal X-ray diffraction reveals a monoclinic P2₁ space group with unit cell dimensions a = 7.21 Å, b = 12.98 Å, c = 10.45 Å, β = 94.3° [5]. The crystal lattice features hydrogen-bonded tapes where water bridges chloride anions and quinuclidinium N⁺–H groups (d(N⁺···O) = 2.68 Å), while hydrophobic methyl-oxathiolane domains enable dense molecular packing [5] [8]. This hydration state enhances stability by occupying lattice voids, preventing polymorphic transitions during storage [5] [9].
Table 3: Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Volume | 986.7 ų |
Hydration Stoichiometry | 0.5 H₂O per molecule |
Hydrogen Bonds | N⁺–H···Cl⁻, O–H···Cl⁻ |
TGA Water Loss | 2.0–2.5% (100–110°C) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0